molecular formula C9H14N2O B7807227 [(2-Ethoxyphenyl)methyl]hydrazine CAS No. 1016765-83-5

[(2-Ethoxyphenyl)methyl]hydrazine

Cat. No. B7807227
CAS RN: 1016765-83-5
M. Wt: 166.22 g/mol
InChI Key: INAFUHRGDKHQRR-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)methyl]hydrazine is a biochemical used for proteomics research . It is a derivative of hydrazine, which is a clear, colorless liquid with an ammonia-like odor .


Synthesis Analysis

The synthesis of this compound can be achieved starting from commercially available 2-ethylaniline . The process involves the formation of hydrazones, which can be conveniently synthesized from 2-oxo-3-butynoates and hydrazine .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of hydrazine, which has the formula CH₆N₂ . It contains a total of 28 bonds, including 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 N hydrazine, and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound are similar to those of hydrazine. For instance, hydrazines can be converted to a hydrazone derivative by reaction with a carbonyl. These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of hydrazine, which has a molecular weight of 32.0452 . Hydrazine is a clear, colorless liquid with an ammonia-like odor .

Mechanism of Action

The mechanism of action of [(2-Ethoxyphenyl)methyl]hydrazine involves the formation of a hydrazone through a reaction with a carbonyl, similar to an imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Safety and Hazards

[(2-Ethoxyphenyl)methyl]hydrazine is considered hazardous. Exposure can cause irritation to the eyes, skin, and respiratory system. It can also cause vomiting, diarrhea, tremor, ataxia, anoxia, cyanosis, and convulsions .

Future Directions

Indole derivatives, which include [(2-Ethoxyphenyl)methyl]hydrazine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

properties

IUPAC Name

(2-ethoxyphenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-12-9-6-4-3-5-8(9)7-11-10/h3-6,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAFUHRGDKHQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592491
Record name [(2-Ethoxyphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016765-83-5
Record name [(2-Ethoxyphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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